Structural Elucidation and Asymmetric Synthesis of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol: A Technical Whitepaper
Structural Elucidation and Asymmetric Synthesis of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol: A Technical Whitepaper
Executive Summary
The development of targeted therapeutics frequently relies on the spatial orientation of functional groups to achieve high-affinity binding within biological targets. Chiral 1,2-amino alcohols represent a privileged structural motif in modern drug discovery, serving as core scaffolds for protease inhibitors, peptidomimetics, and chiral ligands[1]. This whitepaper provides an in-depth technical analysis of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol , a highly versatile bifunctional building block. By synthesizing structural analysis with a robust, self-validating asymmetric synthetic protocol, this guide equips synthetic chemists and drug development professionals with the authoritative methodologies required to utilize this compound in complex active pharmaceutical ingredient (API) development.
Chemical Identity and Physicochemical Profiling
Understanding the physicochemical properties of a building block is the first step in predicting its behavior in downstream synthetic steps and biological systems. The target molecule features a primary amine, a primary alcohol, and a heavily substituted aryl ring, making it an excellent candidate for divergent functionalization.
Quantitative Structural Data
The following table summarizes the core physicochemical parameters of the target compound[2]:
| Property | Value | Causality & Synthetic Relevance |
| IUPAC Name | (2R)-2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol | Defines the exact connectivity and (R)-stereochemistry at C2. |
| CAS Registry Number | 1212854-43-7 | Unique identifier for sourcing and regulatory documentation. |
| Molecular Formula | C9H12BrNO | Indicates a high degree of unsaturation and halogenation. |
| Molecular Weight | 230.10 g/mol | Low molecular weight ensures the final API remains within Lipinski's rules. |
| Stereocenter | C2 (Benzylic position) | The (R)-configuration dictates the 3D vector of downstream substituents. |
| Aryl Halide Handle | 4-Bromo substituent | Serves as an orthogonal cross-coupling handle (e.g., Suzuki, Sonogashira). |
Stereochemical Note: According to Cahn-Ingold-Prelog (CIP) priority rules, the groups attached to the C2 chiral center are ranked as follows: -NH₂ (Priority 1) > -CH₂OH (Priority 2, as Oxygen outranks the Aryl Carbon in the second shell) > 4-bromo-3-methylphenyl (Priority 3) > -H (Priority 4).
Strategic Retrosynthesis and Methodological Selection
The synthesis of enantiomerically pure benzylic amines and amino alcohols is a critical challenge. While methods like the Sharpless Asymmetric Aminohydroxylation (AA) can convert styrenes directly into 1,2-amino alcohols[1], the requisite 4-bromo-3-methylstyrene precursor is prone to polymerization and limits scalability.
Instead, the most authoritative and industrially scalable approach utilizes Ellman’s chiral sulfinamide chemistry [3]. Developed by the Ellman laboratory and utilized on metric-ton scales globally[4], tert-butanesulfinamide acts as a powerful chiral auxiliary and ammonia equivalent. It condenses cleanly with aldehydes to form robust N-sulfinyl imines, which undergo highly diastereoselective nucleophilic additions[5].
For this specific target, we deploy a Sulfinyl Strecker-type reaction . By adding a cyanide equivalent to the chiral imine, we generate an
Caption: Workflow detailing the asymmetric synthesis of the target molecule using Ellman's chiral auxiliary.
Step-by-Step Experimental Protocol: The Ellman Sulfinamide Route
This protocol is designed as a self-validating system. Each step includes the mechanistic rationale (causality) and in-process controls (IPC) to ensure scientific integrity.
Step 1: Imine Condensation
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Procedure: To a solution of 4-bromo-3-methylbenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF (0.5 M), add Titanium(IV) ethoxide [Ti(OEt)₄] (2.0 eq) at room temperature. Stir the reaction under a nitrogen atmosphere for 12 hours.
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Workup: Quench the reaction by pouring it into an equal volume of brine while stirring rapidly. The resulting titanium dioxide (TiO₂) suspension is filtered through a pad of Celite. Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate.
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Causality: Ti(OEt)₄ is strictly required here; it acts dually as a Lewis acid to activate the aldehyde and as a potent water scavenger to drive the equilibrium toward the imine[3]. The rapid brine quench intentionally precipitates TiO₂, preventing emulsion formation during extraction.
Step 2: Diastereoselective Strecker Addition
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Procedure: Dissolve the crude chiral N-sulfinyl imine in anhydrous THF and cool to -78 °C. Slowly add Diethylaluminum cyanide (Et₂AlCN) (1.5 eq) and isopropanol (1.0 eq). Stir for 4 hours, allowing the temperature to gradually rise to -20 °C.
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IPC: Monitor via LC-MS. The mass of the imine should completely shift to the M+27 (nitrile addition) mass.
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Causality: The addition of isopropanol generates an active aluminum cyanoisopropoxide species. The aluminum strongly coordinates to the sulfinyl oxygen, locking the conformation and directing the cyanide nucleophile exclusively to the Re-face of the imine, establishing the (R)-stereocenter with >98:2 diastereomeric ratio (dr)[6].
Step 3: Acidic Hydrolysis and Deprotection
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Procedure: Suspend the
-amino nitrile in 6M aqueous HCl and heat to reflux (100 °C) for 16 hours. -
Workup: Cool to room temperature and wash with diethyl ether to remove non-polar impurities. Lyophilize the aqueous layer to yield the (R)-4-bromo-3-methylphenylglycine hydrochloride salt.
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Causality: Refluxing in strong acid achieves two orthogonal transformations simultaneously: the hydrolysis of the nitrile to a carboxylic acid, and the cleavage of the tert-butanesulfinyl group to yield the primary amine[5].
Step 4: Reduction to the 1,2-Amino Alcohol
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Procedure: Suspend the amino acid hydrochloride in anhydrous THF at 0 °C. Carefully add Lithium Aluminum Hydride (LiAlH₄) (3.0 eq) in small portions (Caution: Exothermic hydrogen gas evolution). Reflux for 6 hours.
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Workup (Fieser Method): Cool to 0 °C. For every
grams of LiAlH₄ used, sequentially add mL of water, mL of 15% NaOH, and mL of water. Stir until a granular white precipitate forms. Filter, concentrate the filtrate, and purify via silica gel chromatography (DCM:MeOH:NH₄OH) to yield pure (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol.
Mechanistic Causality and Downstream Applications
The true value of this molecule lies in its dual functionality. The stereocenter established during the Strecker addition dictates the 3D topology of the final drug molecule. The 4-bromo substituent on the aryl ring is metabolically stable but serves as an ideal electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling with aryl boronic acids).
Caption: Logical relationship between transition state stereocontrol and downstream API development.
By utilizing the primary amine for amide couplings (e.g., attaching a warhead for targeted protein degradation) and the aryl bromide for extending the molecular footprint via Suzuki coupling, researchers can rapidly generate libraries of complex, enantiopure drug candidates.
Analytical Validation Parameters
To ensure the scientific integrity of the synthesized batch, the following analytical validations must be performed:
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Chiral HPLC: Utilizing a Daicel Chiralpak AD-H column (Hexane/IPA/DEA mobile phase) to confirm enantiomeric excess (ee) > 99%. The (R) and (S) enantiomers will exhibit distinct retention times.
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Nuclear Magnetic Resonance (¹H NMR): The benzylic proton (C2-H) will appear as a distinct doublet of doublets (dd) or triplet around 4.0 - 4.2 ppm, heavily deshielded by both the amine and the adjacent aryl ring. The methyl group will appear as a sharp singlet near 2.4 ppm.
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High-Resolution Mass Spectrometry (HRMS): ESI-TOF must confirm the exact mass of the [M+H]⁺ adduct, exhibiting the characteristic 1:1 isotopic pattern indicative of a single bromine atom (~230.01 and ~232.01 m/z).
References
-
BLD Pharm. (S)-2-Amino-2-(3-bromo-5-methylphenyl)ethan-1-ol hydrochloride | BLD Pharm (Note: Sourced for CAS 1212854-43-7 chemical data).2
-
Benchchem. Asymmetric synthesis protocols for chiral 1,2-amino alcohols using related compounds.1
-
Sigma-Aldrich. Ellman's Sulfinamides.3
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Yale University. Asymmetric Synthesis of Amines - Ellman Laboratory.4
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Royal Society of Chemistry (RSC). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines.5
-
National Institutes of Health (NIH). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer.6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2408936-15-0|(S)-2-Amino-2-(3-bromo-5-methylphenyl)ethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 3. Ellman's Sulfinamides [sigmaaldrich.com]
- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 5. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 6. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
